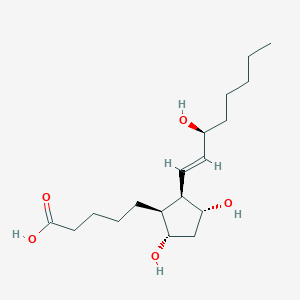

2,3-dinor-8-epi-prostaglandin F1alpha

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-dinor-8-epi-prostaglandin F1alpha is a prostanoid that is prostaglandin F1alpha lacking two methylenes in the carboxyalkyl chain and having inverted stereochemistry at the 8-position. It derives from a prostaglandin F1alpha.

Aplicaciones Científicas De Investigación

Biomarker Research

Role in Disease Detection

2,3-Dinor-8-epi-prostaglandin F1alpha has been identified as a potential biomarker for various diseases, particularly colorectal cancer. Its presence in urine and other biological fluids allows for non-invasive monitoring of disease states. Studies have indicated that elevated levels of this compound may correlate with inflammatory responses and malignancies due to its stability and detection ease in biological samples.

Quantification Techniques

Recent advancements in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the accurate quantification of this compound in human urine samples. This technique demonstrated a detection limit of 9 pg/mL with high reproducibility, making it suitable for large-scale clinical studies .

| Method | Detection Limit | Sample Type | Reproducibility |

|---|---|---|---|

| LC-MS/MS | 9 pg/mL | Urine | <12% variation |

Vascular Biology

Vasoconstriction Studies

Research has shown that this compound can induce vasoconstriction in isolated porcine retinal tissues. This suggests its potential role in regulating vascular tone and highlights its importance in studies related to cardiovascular health. The compound's interaction with specific prostaglandin receptors may elucidate mechanisms underlying vascular regulation.

Oxidative Stress Marker

In studies examining oxidative stress, levels of this compound have been found to be significantly higher in populations exposed to oxidative stressors, such as smokers or individuals with metabolic disorders. This relationship underscores its utility as an indicator of oxidative damage and systemic vascular responses .

Inflammatory Disease Research

Role in Inflammatory Responses

The compound has been implicated in the modulation of inflammatory processes. It is involved in macrophage activation and migration, which are critical components of the immune response to injury and infection. Studies have shown that treatment with cancer cell-conditioned media can alter macrophage motility, indicating that this compound may serve as a mediator in these pathways .

Clinical Implications

The ability to measure this compound accurately opens avenues for research into inflammatory bowel diseases and other conditions where inflammation plays a central role. Its quantification could help assess disease severity and treatment efficacy .

Comparative Analysis with Related Compounds

Understanding the structural and functional similarities between this compound and other prostaglandins can enhance its application scope:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Prostaglandin F1alpha | Full carboxyalkyl chain | Direct precursor with different biological activity |

| 8-Iso-Prostaglandin F2alpha | Isomeric form with different stereochemistry | Known for oxidative stress biomarkers |

| 2,3-Dinor-Prostaglandin E2 | Lacks two methylenes similar to 2,3-dinor-8-epi-F1alpha | Different prostanoid family member |

These comparisons illustrate how variations in structure can lead to distinct biological activities and therapeutic potentials.

Análisis De Reacciones Químicas

Biosynthetic Pathways

The compound originates from enzymatic processing of arachidonic acid through cyclooxygenase (COX) pathways . Key features:

-

Precursor : Prostaglandin F1α undergoes two structural modifications:

-

Catalytic Process : COX-1/2 mediated oxygenation initiates the cascade, followed by specific reductase actions

Non-Enzymatic Reactions

Radical-mediated transformations significantly influence its stability and byproduct formation:

Metabolic Transformations

Human metabolic studies reveal three primary pathways:

A. Hepatic Modifications

-

β-oxidation: Shortens carbon chain by 2-3 units per cycle

B. Renal Excretion Patterns

| Metabolite | Urinary Concentration (nmol/mmol Cr) | Biological Relevance |

|---|---|---|

| Parent compound | 0.8 ± 0.2 | Direct oxidation marker |

| Dinor metabolites | 2.1 ± 0.5 | Long-term oxidative status |

C. Tissue-Specific Metabolism

Retinal tissue exhibits unique processing:

-

15-hydroxyprostaglandin dehydrogenase-mediated oxidation

-

Generates vasoactive metabolites affecting capillary tone

Stability Profile

Critical factors influencing chemical integrity:

| Parameter | Optimal Range | Degradation Products |

|---|---|---|

| pH | 6.8-7.2 | 15-keto derivatives |

| Temperature | -80°C to -20°C | Epoxy isomers |

| Light Exposure | Protected | Radical-mediated polymers |

Comparative Reactivity

Structural analogs demonstrate distinct reaction profiles:

| Compound | ΔH° Combustion (kJ/mol) | Oxidative Susceptibility |

|---|---|---|

| PGF1α | -10432 ± 45 | Low |

| 8-iso-PGF2α | -9785 ± 38 | High |

| 2,3-dinor-8-epi-PGF1α | -9632 ± 42 | Moderate |

The compound's unique C-8 stereochemistry and truncated carbon chain impart distinct chemical behavior compared to classical prostaglandins . Current research gaps include detailed kinetic studies of its radical scavenging activity and comprehensive metabolic mapping across different tissue types.

Propiedades

Fórmula molecular |

C18H32O5 |

|---|---|

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pentanoic acid |

InChI |

InChI=1S/C18H32O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-17,19-21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14-,15+,16-,17+/m0/s1 |

Clave InChI |

XHHYJZGDOMKLEE-RLDLTEIJSA-N |

SMILES isomérico |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1CCCCC(=O)O)O)O)O |

SMILES canónico |

CCCCCC(C=CC1C(CC(C1CCCCC(=O)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.